5-Methyl-3-hydroxymethylindole
Overview
Description
5-Methyl-3-hydroxymethylindole is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and drugs, playing a crucial role in cell biology and various therapeutic applications .
Scientific Research Applications
5-Methyl-3-hydroxymethylindole has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
It is known that indole derivatives, which (5-methyl-1h-indol-3-yl)methanol is a part of, bind with high affinity to multiple receptors . These receptors could potentially be the targets of (5-methyl-1H-indol-3-yl)methanol.
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . It is plausible that (5-methyl-1H-indol-3-yl)methanol may exhibit similar interactions and effects.
Biochemical Pathways
Indole derivatives are known to influence various biological activities . Therefore, it is plausible that (5-methyl-1H-indol-3-yl)methanol may affect similar pathways and their downstream effects.
Result of Action
Indole derivatives are known to exhibit various biological activities . Therefore, it is plausible that (5-methyl-1H-indol-3-yl)methanol may have similar molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-hydroxymethylindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, the reaction of 5-methylindole with formaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of various catalysts and solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-hydroxymethylindole can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield (5-methyl-1H-indol-3-yl)carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-3-hydroxymethylindole include:
- (1H-Indol-3-yl)methanol
- 5-Hydroxy-3-hydroxymethylindole
- (5-Bromo-1H-indol-3-yl)methanol
- Indole-3-ethanol
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position can affect the compound’s electronic properties and its interactions with biological targets .
Properties
IUPAC Name |
(5-methyl-1H-indol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-2-3-10-9(4-7)8(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNSONWCLQMISN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433097 | |
Record name | 5-METHYL-3-HYDROXYMETHYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215997-77-6 | |
Record name | 5-METHYL-3-HYDROXYMETHYLINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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